N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide
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Overview
Description
N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromine atom attached to a phenyl ring, a chlorine atom, and a hydroxyl group on a benzamide backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide typically involves the condensation of 4-bromoaniline with 5-chloro-2-hydroxybenzoic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors can be employed to produce the compound in a more controlled and consistent manner .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to modify its functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds with extended conjugation .
Scientific Research Applications
N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
- 4-bromophenylacetic acid
Uniqueness
N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown superior antimicrobial and anticancer properties, making it a valuable molecule for further research and development .
Properties
CAS No. |
2627-75-0 |
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Molecular Formula |
C13H9BrClNO2 |
Molecular Weight |
326.57 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C13H9BrClNO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) |
InChI Key |
RLACRPKMRNEAIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Br |
Origin of Product |
United States |
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